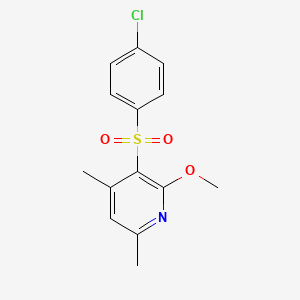

4-Chlorophenyl 2-methoxy-4,6-dimethyl-3-pyridinyl sulfone

Description

4-Chlorophenyl 2-methoxy-4,6-dimethyl-3-pyridinyl sulfone is a sulfone-containing heterocyclic compound characterized by a pyridine ring substituted with a methoxy group at position 2, methyl groups at positions 4 and 6, and a 4-chlorophenyl sulfone moiety at position 3. The dimethyl groups on the pyridine ring introduce steric hindrance, which may affect solubility, stability, and interaction with catalytic systems.

Propriétés

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-2-methoxy-4,6-dimethylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3S/c1-9-8-10(2)16-14(19-3)13(9)20(17,18)12-6-4-11(15)5-7-12/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQGBMFNNOXXGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701326381 | |

| Record name | 3-(4-chlorophenyl)sulfonyl-2-methoxy-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666132 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

339111-98-7 | |

| Record name | 3-(4-chlorophenyl)sulfonyl-2-methoxy-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 2-methoxy-4,6-dimethyl-3-pyridinyl sulfone typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenyl sulfone with 2-methoxy-4,6-dimethyl-3-pyridine under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chlorophenyl 2-methoxy-4,6-dimethyl-3-pyridinyl sulfone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group to sulfides or other reduced forms.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of substituted derivatives.

Applications De Recherche Scientifique

4-Chlorophenyl 2-methoxy-4,6-dimethyl-3-pyridinyl sulfone has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials, such as polymers and coatings.

Mécanisme D'action

The mechanism by which 4-Chlorophenyl 2-methoxy-4,6-dimethyl-3-pyridinyl sulfone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary and requires detailed study to elucidate.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s structural and functional analogs can be grouped into three categories: (1) sulfones with allyl or aryl substituents, (2) polychlorinated diphenyl sulfones, and (3) pyridinyl sulfones with halogen or alkyl substituents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Sulfone Analogs

Key Comparative Analyses:

Reactivity in Catalysis Allyl 4-chlorophenyl sulfone () undergoes sequential α-alkylation and cobalt-catalyzed allylic substitution with high stereoselectivity. The target compound’s pyridinyl sulfone, however, may exhibit reduced reactivity in similar conditions due to steric hindrance from dimethyl and methoxy groups .

Structural Stability and Applications Tetradifon () demonstrates hydrolytic and oxidative stability due to polychlorination, enabling long-term pesticidal use. The target compound’s single chlorine and pyridinyl group may reduce environmental persistence but enhance solubility for pharmaceutical applications . Bromine vs.

Electronic and Steric Effects Methoxy vs. In contrast, dimethyl groups at positions 4 and 6 increase steric bulk, possibly hindering access to the sulfone moiety .

Activité Biologique

4-Chlorophenyl 2-methoxy-4,6-dimethyl-3-pyridinyl sulfone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C15H16ClNO3S

- Molecular Weight : 325.81 g/mol

- CAS Number : 1488388

The biological activity of 4-Chlorophenyl 2-methoxy-4,6-dimethyl-3-pyridinyl sulfone is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The sulfone group enhances its polar character, potentially increasing solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities:

- Anticancer Activity : Compounds related to pyridine derivatives have shown promising anticancer properties. For instance, certain pyridine derivatives inhibit cell proliferation in various cancer cell lines, such as MCF-7 (breast cancer) and MDA-MB-231 cells. The mechanism often involves inducing apoptosis through caspase activation .

- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities. For example, derivatives have been reported to inhibit the growth of pathogenic bacteria and fungi, suggesting that 4-Chlorophenyl 2-methoxy-4,6-dimethyl-3-pyridinyl sulfone may possess similar properties .

- Cardioprotective Effects : Some studies suggest that related compounds can protect against cardiac remodeling by inhibiting specific enzymes involved in oxidative stress pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of pyridine derivatives:

- Study on Anticancer Properties : A study published in MDPI reported that a related pyridine compound exhibited IC50 values ranging from 0.87 to 12.91 μM against MCF-7 cells, outperforming standard chemotherapeutics like 5-Fluorouracil . This suggests that the compound may be a candidate for further development in cancer therapy.

- Antimicrobial Efficacy : In vitro assays demonstrated that certain pyridine derivatives showed significant inhibition against strains of Candida albicans and Staphylococcus aureus, indicating potential as novel antifungal and antibacterial agents .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.